N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine
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Overview
Description
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 6-methoxypyridin-3-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of organic electronic materials and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-1-(2-thiophenyl)methylidene]amine derivatives
Uniqueness
N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine is unique due to the presence of both a chlorothiophene and a methoxypyridine moiety. This combination imparts distinct electronic and steric properties to the compound, making it a versatile ligand in coordination chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C11H9ClN2OS |
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Molecular Weight |
252.72 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-(6-methoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C11H9ClN2OS/c1-15-11-5-2-8(6-14-11)13-7-9-3-4-10(12)16-9/h2-7H,1H3 |
InChI Key |
WPENOOVXCCFKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N=CC2=CC=C(S2)Cl |
Origin of Product |
United States |
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